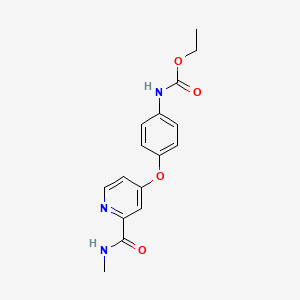
CAY10631
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Very long chain fatty acids derived from docosahexaenoic acid by the action of fatty acid elongases are important in retinal development and macular diseases. These fatty acids are commonly incorporated into the sn-1 position of membrane phospholipids, predominantly phosphatidylcholine, and are involved in binding the photoreceptor rhodopsin.
Wissenschaftliche Forschungsanwendungen
1. Cancer Research and Treatment
- CAY10631, also known as CAY10603 in some studies, has been identified as an effective inhibitor of HDAC6 histone deacetylase. This compound is particularly impactful in the context of cancer research, as it exhibits the ability to block the G1/S phase of the cell cycle in murine fibroblasts transformed with E1A and cHa-ras oncogenes. This leads to a slowdown in cell proliferation without inducing apoptotic death. Additionally, CAY10631 combined with sodium butyrate can accelerate senescence in these transformed cells. Its role in inhibiting HDAC6 relative to α-tubulin as a substrate is significant in understanding cellular mechanisms in cancer (Kukushkin & Svetlikova, 2019).
2. Diabetic Wound Healing
- CAY10631, under the alias CAY10583, has shown promising results in accelerating wound healing in diabetic rats. This synthetic leukotriene B4 receptor type 2 (BLT2) agonist promotes keratinocyte migration and indirectly enhances fibroblast proliferation, thus accelerating wound closure. This is achieved by increasing the production of TGF-β1 and bFGF in keratinocytes. These findings suggest CAY10631's potential as a pharmaceutical agent for treating diabetic wounds (Luo et al., 2017).
3. Diabetic Retinopathy Treatment
- In the context of diabetic retinopathy, CAY10631 has demonstrated significant efficacy. It was observed that the HDAC6 inhibitor CAY10631 suppressed oxidative stress, inflammation, and apoptosis in high glucose-stimulated human retinal pigment epithelium cells. By regulating the NF-κB and NLRP3 inflammasome pathways, CAY10631 reduced intracellular reactive oxygen species and inflammatory cytokines while also reducing the apoptotic rate in these cells. This suggests that CAY10631 could be an effective therapeutic agent for diabetic retinopathy (Yang et al., 2020).
Eigenschaften
Produktname |
CAY10631 |
|---|---|
Molekularformel |
C32H54O |
Molekulargewicht |
454.8 |
InChI |
InChI=1S/C32H54O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h3-4,6-7,9-10,12-13,15-16,18-19,33H,2,5,8,11,14,17,20-32H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- |
InChI-Schlüssel |
XLKSRDFTWSGSGI-KUBAVDMBSA-N |
SMILES |
CC/C=CC/C=CC/C=CC/C=CC/C=CC/C=CCCCCCCCCCCCCCO |
Synonyme |
14Z,17Z,20Z,23Z,26Z,29Z-dotriaconta-hexaen-1-ol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



